molecular formula C8H6FNO5 B1443468 4-Fluoro-5-methoxy-2-nitrobenzoic acid CAS No. 864293-50-5

4-Fluoro-5-methoxy-2-nitrobenzoic acid

Cat. No.: B1443468
CAS No.: 864293-50-5
M. Wt: 215.13 g/mol
InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-5-methoxy-2-nitrobenzoic acid typically involves the nitration of 4-fluoro-2-methoxybenzoic acid. The process begins with the dissolution of 4-fluoro-2-methoxybenzoic acid in concentrated sulfuric acid, followed by the slow addition of a nitrating agent such as potassium nitrate. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 4-fluoro-5-methoxy-2-aminobenzoic acid.

    Oxidation: Formation of 4-fluoro-5-carboxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-5-methoxy-2-nitrobenzoic acid is primarily determined by its functional groups. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atom also influences the compound’s electronic properties, making it more reactive towards nucleophiles. The methoxy group, being an electron-donating group, can stabilize intermediates formed during chemical reactions. These combined effects make the compound versatile in various chemical transformations .

Comparison with Similar Compounds

  • 4-Fluoro-2-methoxy-5-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 4-Fluoro-5-methoxybenzoic acid

Comparison: 4-Fluoro-5-methoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to 2-fluoro-5-nitrobenzoic acid, the presence of the methoxy group in this compound provides additional sites for chemical modification and potential biological activity. The fluorine atom enhances the compound’s stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

4-fluoro-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLFJUZFMICSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734296
Record name 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-50-5
Record name 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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